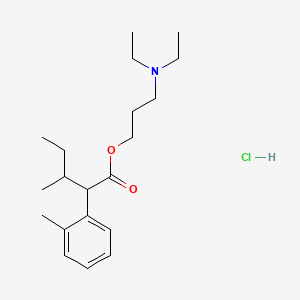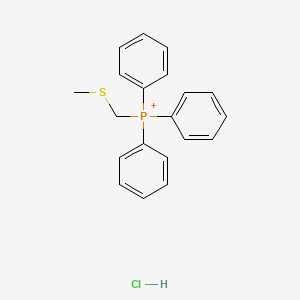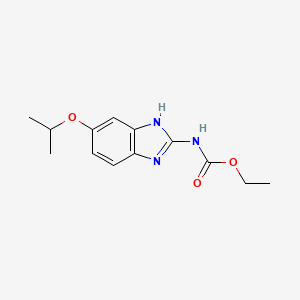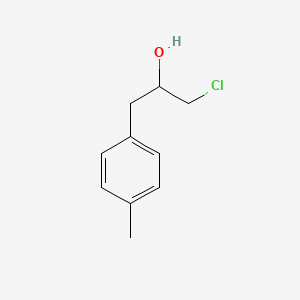
2',6'-Diethyl-3'-nitroacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6’-Diethyl-3’-nitroacetanilide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of acetanilide, featuring ethyl groups at the 2’ and 6’ positions and a nitro group at the 3’ position on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Diethyl-3’-nitroacetanilide typically involves the nitration of 2’,6’-diethylacetanilide. The process begins with the acylation of 2,6-diethylaniline using acetic anhydride to form 2’,6’-diethylacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3’ position.
Industrial Production Methods
Industrial production of 2’,6’-Diethyl-3’-nitroacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
2’,6’-Diethyl-3’-nitroacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Reduction: 2’,6’-Diethyl-3’-aminoacetanilide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2’,6’-Diethyl-3’-nitroacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2’,6’-Diethyl-3’-nitroacetanilide depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
Acetanilide: The parent compound without the ethyl and nitro substitutions.
4-Nitroacetanilide: A nitro derivative with the nitro group at the 4’ position.
2’,6’-Diethylacetanilide: The precursor compound without the nitro group.
Uniqueness
2’,6’-Diethyl-3’-nitroacetanilide is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and physical properties
特性
CAS番号 |
91557-77-6 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
N-(2,6-diethyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-4-9-6-7-11(14(16)17)10(5-2)12(9)13-8(3)15/h6-7H,4-5H2,1-3H3,(H,13,15) |
InChIキー |
FQZYCHPZMBXHND-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)[N+](=O)[O-])CC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)

![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)










